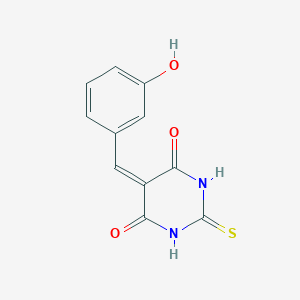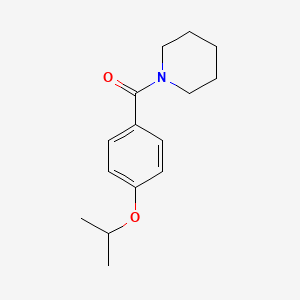
1-(2-biphenylylcarbonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-biphenylylcarbonyl)pyrrolidine, commonly known as BPCP, is a chemical compound that has gained significant attention in the field of scientific research. BPCP is a pyrrolidine-based molecule that has been studied for its potential use in various applications, including drug development, as a chemical probe, and as a tool in biochemical research.
Mecanismo De Acción
BPCP works by binding to the active site of enzymes, inhibiting their activity. It has been shown to be particularly effective in inhibiting the activity of proteases, which are enzymes involved in the breakdown of proteins. BPCP has also been shown to inhibit the activity of other enzymes, including kinases and phosphatases.
Biochemical and Physiological Effects:
BPCP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit tumor growth in animal models, suggesting its potential use in cancer treatment. BPCP has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, BPCP has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPCP is its specificity for certain enzymes, making it a useful tool for studying enzyme activity. It is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of BPCP is that it may not be effective against all enzymes, and its effectiveness can vary depending on the specific enzyme being targeted.
Direcciones Futuras
There are several future directions for the study of BPCP. One area of focus is the development of new derivatives of BPCP that may have improved properties, such as increased specificity or potency. Another area of focus is the study of BPCP in combination with other drugs, to determine if it may have synergistic effects. Additionally, the potential use of BPCP in the treatment of specific diseases, such as cancer and neurodegenerative diseases, is an area of ongoing research.
In conclusion, BPCP is a pyrrolidine-based molecule that has gained significant attention in the field of scientific research. Its unique properties make it a useful tool for studying enzyme activity and protein-protein interactions, as well as a potential treatment for a range of diseases. Ongoing research is focused on developing new derivatives of BPCP, studying its use in combination with other drugs, and exploring its potential use in the treatment of specific diseases.
Métodos De Síntesis
BPCP can be synthesized using a variety of methods, including the reaction of 2-biphenylcarboxylic acid with pyrrolidine in the presence of a catalyst. Other methods include the reaction of 2-biphenylcarboxaldehyde with pyrrolidine, followed by reduction, or the reaction of 2-biphenylcarboxylic acid with a pyrrolidine derivative, such as N-methylpyrrolidine.
Aplicaciones Científicas De Investigación
BPCP has been widely used in scientific research due to its unique properties. It has been used as a chemical probe to study the activity of enzymes, such as proteases, and as a tool in biochemical research to study protein-protein interactions. BPCP has also been studied for its potential use in drug development, particularly for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
(2-phenylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(18-12-6-7-13-18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWNLFVAGHVRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Biphenylylcarbonyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)



![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)
![ethyl [(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5857359.png)



![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)


